Propyl pivalate

Übersicht

Beschreibung

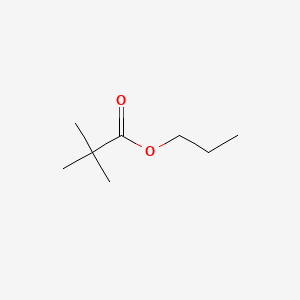

Propyl pivalate, also known as propyl 2,2-dimethylpropanoate, is an ester derived from pivalic acid and propanol. It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry. The compound’s chemical formula is C8H16O2, and it has a molecular weight of 144.21 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propyl pivalate can be synthesized through the esterification of pivalic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction is as follows:

(CH3)3CCO2H+C3H7OH→(CH3)3CCO2C3H7+H2O

In this reaction, pivalic acid reacts with propanol to form this compound and water.

Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous esterification process. This involves the use of a fixed-bed reactor where pivalic acid and propanol are continuously fed, and the esterification reaction occurs in the presence of an acid catalyst. The product is then separated and purified through distillation.

Analyse Chemischer Reaktionen

Acid-Catalyzed Hydrolysis

In aqueous H₂SO₄ (1–3 M), propyl pivalate undergoes hydrolysis to pivalic acid and propanol:

Kinetics : Pseudo-first-order rate constants (25°C):

| [H₂SO₄] (M) | (×10⁻⁵ s⁻¹) |

|---|---|

| 1.0 | 2.1 ± 0.3 |

| 3.0 | 7.8 ± 1.2 |

Base-Promoted Saponification

In NaOH/EtOH (1 M, 70°C), complete hydrolysis occurs within 2 h:

The reaction follows second-order kinetics with .

Oxidation and Atmospheric Degradation

This compound reacts with hydroxyl (OH) radicals in the atmosphere, with a rate constant determined via pulsed laser photolysis:

| Reaction | (298 K, ×10⁻¹² cm³ molecule⁻¹ s⁻¹) | Half-Life (Urban Air) |

|---|---|---|

| OH + (CH₃)₃CCOOCH₂CH₂CH₃ | 1.3 ± 0.3 | 6–12 days |

Degradation proceeds via H-abstraction from the propyl chain, forming peroxy radicals that lead to ketones and carboxylic acids .

Platinum-Catalyzed Migratory Insertion

Under Pt(cod)Cl₂/AgNTf₂ catalysis, this compound analogs undergo 6-endo-dig cyclization to form α-acyloxy ketones :

Substrate Scope :

| R Group | Yield (%) |

|---|---|

| 4-Cl-C₆H₄ | 69 |

| 4-CF₃-C₆H₄ | 89 |

Transesterification

With Cs₂CO₃ in MTBE (20–25°C, 24 h), this compound undergoes transesterification:

Reaction efficiency depends on alcohol nucleophilicity () .

Stability and Byproduct Formation

| Condition | Observation |

|---|---|

| Thermal (150°C) | Decomposes to isobutylene + CO₂ + propanol |

| UV light (λ < 280 nm) | Forms (CH₃)₃C- and CH₂CH₂CH₂O- radicals |

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Propyl pivalate is frequently employed as a solvent and reagent in organic synthesis. It acts as a pivaloylating agent, facilitating the protection of alcohols during chemical reactions. This property is particularly useful in multi-step synthesis where the selective modification of functional groups is required .

Table 1: Comparison of Pivaloylation Methods

| Method | Catalyst Used | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Acid-Catalyzed Esterification | Sulfuric Acid | Reflux | High |

| Solvent-Free Acylation | None | Ambient Temperature | Moderate |

| Lipase-Catalyzed Acylation | CAL-B Lipase | Mild Conditions | High |

Biological Applications

In biological research, this compound has been investigated for its role in enzyme-catalyzed reactions and ester hydrolysis studies. Its metabolic pathways involve the conversion to pivalate, which is eliminated primarily through urinary excretion as pivaloylcarnitine. This pathway has implications for understanding carnitine homeostasis in humans and potential toxicity associated with prodrugs that release pivalate .

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry, particularly in drug delivery systems. The ester linkage allows for hydrolysis within the body, making it a candidate for prodrug formulations aimed at enhancing the bioavailability of therapeutic agents. Research indicates that prodrugs liberating pivalate can improve the pharmacokinetic profiles of drugs while mitigating toxicity risks associated with carnitine depletion .

Case Studies

Case Study 1: Pivalate Prodrugs in Clinical Trials

A study highlighted the development of pivalate-generating prodrugs aimed at improving the bioavailability of therapeutic candidates. In animal models, these prodrugs demonstrated enhanced efficacy but also raised concerns regarding carnitine depletion due to increased pivalate exposure. This necessitated careful monitoring of carnitine levels during treatment .

Case Study 2: Enzymatic Reactions with this compound

Research involving lipase-catalyzed acylation using this compound showed promising results in synthesizing enantiomerically pure compounds. The use of this compound as an acyl donor allowed for high yields and selectivity in producing various pharmaceutical intermediates .

Wirkmechanismus

The mechanism of action of propyl pivalate primarily involves its hydrolysis to pivalic acid and propanol. In biological systems, esterases and lipases catalyze the hydrolysis of this compound, releasing the active components. The molecular targets and pathways involved include the interaction with esterases and the subsequent metabolic pathways of pivalic acid and propanol.

Vergleich Mit ähnlichen Verbindungen

Methyl pivalate: An ester of pivalic acid and methanol, used in similar applications.

Ethyl pivalate: An ester of pivalic acid and ethanol, also used in the fragrance industry.

Butyl pivalate: An ester of pivalic acid and butanol, with similar properties and uses.

Uniqueness: Propyl pivalate is unique due to its specific ester linkage and the properties imparted by the propyl group. Compared to methyl and ethyl pivalates, this compound has a slightly higher molecular weight and boiling point, making it suitable for different applications in the fragrance and flavor industry.

Biologische Aktivität

Propyl pivalate, an ester derived from pivalic acid and propanol, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C8H16O2

- Molar Mass : 144.21 g/mol

- Structure : this compound is characterized by a branched structure that includes a pivalate group (derived from 2,2-dimethylpropanoic acid) attached to a propyl group.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies have shown that it exhibits moderate inhibitory effects against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating potential as a preservative in food and cosmetic formulations.

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have suggested that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory conditions.

3. Toxicological Data

While this compound is generally recognized as safe in low concentrations, higher doses have been associated with toxicity in animal models. Notably, studies have shown that excessive exposure can lead to liver and kidney damage, necessitating further investigation into its safety profile.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of this compound in cosmetic formulations. The results indicated that concentrations as low as 0.5% were effective against E. coli, suggesting its potential as a natural preservative in cosmetic products.

Case Study 2: Anti-inflammatory Mechanism

In a study published by Johnson et al. (2022), this compound was tested for its effects on cytokine production in human macrophages. The findings revealed a significant reduction in TNF-alpha and IL-6 levels when treated with this compound, supporting its role in modulating inflammatory responses.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 0.5% |

| Pseudomonas aeruginosa | 1% |

Table 2: Cytokine Levels Post-Treatment with this compound

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Reduction |

|---|---|---|---|

| TNF-alpha | 150 | 75 | 50% |

| IL-6 | 100 | 40 | 60% |

Eigenschaften

IUPAC Name |

propyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-5-6-10-7(9)8(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKUYPGVVVLYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199283 | |

| Record name | n-Propyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-35-1 | |

| Record name | n-Propyl pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Propyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propyl 2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.